(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

Catalog No.
S3656107
CAS No.
2097068-50-1
M.F
C7H16ClNO
M. Wt
165.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

CAS Number

2097068-50-1

Product Name

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

IUPAC Name

(1S,3R)-3-(methylamino)cyclohexan-1-ol;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

ZQRLUNHNWJYPLG-HHQFNNIRSA-N

SMILES

CNC1CCCC(C1)O.Cl

Canonical SMILES

CNC1CCCC(C1)O.Cl

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)O.Cl

The exact mass of the compound (1S,3R)-3-Methylamino-cyclohexanol hydrochloride is 165.0920418 g/mol and the complexity rating of the compound is 85. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride is a chiral compound characterized by its unique cyclohexanol structure with a methylamino group. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The specific stereochemistry indicated by the (1S,3R) designation suggests that it possesses distinct spatial arrangements that may influence its biological activity and interactions.

The chemical reactivity of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride can be analyzed through various biochemical pathways. It may participate in:

  • Amine Reactions: As an amine, it can undergo acylation or alkylation, which are common in organic synthesis.
  • Hydrochloride Formation: The hydrochloride salt form enhances solubility and stability, facilitating its use in biological studies.
  • Enzymatic Reactions: In biological systems, it may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways

    Several synthesis methods have been reported for producing (1S,3R)-3-Methylamino-cyclohexanol hydrochloride:

    • Chiral Synthesis: Utilizing chiral catalysts to ensure the desired stereochemistry during the formation of the cyclohexanol framework.
    • Reduction Reactions: Starting from ketones or aldehydes followed by reductive amination can yield the amine functionality.
    • Hydrochloride Salt Formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to obtain the hydrochloride salt .

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders.
  • Research: In studies focused on structure-activity relationships and pharmacodynamics.
  • Chemical Biology: To elucidate mechanisms of action for neurotransmitter modulation .

Interaction studies are crucial for understanding how (1S,3R)-3-Methylamino-cyclohexanol hydrochloride interacts with biological systems. Key areas include:

  • Receptor Binding: Investigating its affinity for various neurotransmitter receptors.
  • Enzyme Inhibition: Assessing its role as an inhibitor or substrate for metabolic enzymes.
  • Toxicity Profiles: Evaluating potential side effects or adverse reactions in cellular models .

Similar Compounds

Several compounds share structural similarities with (1S,3R)-3-Methylamino-cyclohexanol hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxy-N-methylcyclohexanamineSimilar cyclohexane core; lacks methyl group at position 3Different biological activity profile
1-Amino-2-methylcyclopentanolCyclopentane instead of cyclohexanePotentially different receptor interactions
2-Amino-1-butanolLinear structure; simpler amine functionalityBroader spectrum of activity due to linearity

These compounds highlight the diversity within this chemical class while underscoring the unique properties of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride that may be leveraged in therapeutic contexts .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

165.0920418 g/mol

Monoisotopic Mass

165.0920418 g/mol

Heavy Atom Count

10

Dates

Last modified: 07-26-2023

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